![molecular formula C35H49N9O10S B6354796 ((R)-4-Hydroxy-4-methyl-Orn7)-Phalloidin CAS No. 87876-22-0](/img/structure/B6354796.png)
((R)-4-Hydroxy-4-methyl-Orn7)-Phalloidin
Overview
Description
(R)-4-Hydroxy-4-methyl-Orn7)-Phalloidin, also known as (R)-Phalloidin, is a naturally occurring toxin derived from the Amanita phalloides mushroom. It is a small, cyclic peptide composed of seven amino acids and is a potent inhibitor of actin polymerization. It has been studied extensively for its biochemical, physiological, and pharmacological properties, and its potential use in laboratory experiments.
Scientific Research Applications
(R)-Phalloidin has a variety of scientific research applications. It has been used to study the structure and function of actin filaments, to investigate the effects of actin polymerization on cell motility, and to study the effects of actin-binding proteins on cell morphology. Additionally, (R)-Phalloidin has been used to study the effects of actin-binding drugs on cell motility, as well as the effects of actin-binding proteins on cell signaling pathways.
Mechanism Of Action
(R)-Phalloidin binds to the barbed end of actin filaments, inhibiting the polymerization of actin monomers. This prevents the formation of actin filaments and disrupts the normal organization of the actin cytoskeleton. This disruption of the actin cytoskeleton results in a decrease in cell motility and an increase in cell death.
Biochemical and Physiological Effects
(R)-Phalloidin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the polymerization of actin monomers, resulting in a decrease in cell motility and an increase in cell death. Additionally, (R)-Phalloidin has been shown to inhibit the activity of actin-binding proteins, resulting in a decrease in cell signaling pathways. Finally, (R)-Phalloidin has been shown to inhibit the formation of actin filaments, resulting in a decrease in cell shape and size.
Advantages And Limitations For Lab Experiments
The use of (R)-Phalloidin in laboratory experiments has several advantages and limitations. One of the advantages is that it is a potent inhibitor of actin polymerization, allowing for the study of actin-binding proteins and their effects on cell motility and signaling pathways. Additionally, (R)-Phalloidin can be synthesized using several methods, allowing for the production of large quantities of the peptide. However, (R)-Phalloidin is also limited by its toxicity, as it can be toxic to cells at high concentrations.
Future Directions
The potential of (R)-Phalloidin for use in laboratory experiments is vast and there are numerous avenues for future research. One potential future direction is the development of novel methods for synthesizing (R)-Phalloidin, such as the use of enzymes or chemical reactions. Additionally, further research could be conducted on the mechanism of action of (R)-Phalloidin, particularly its effects on actin-binding proteins and their effects on cell motility and signaling pathways. Finally, future research could be conducted on the use of (R)-Phalloidin in drug development, such as the development of drugs that target actin-binding proteins.
Synthesis Methods
(R)-Phalloidin can be synthesized using several methods, including solid-phase peptide synthesis (SPPS), chemical synthesis, and recombinant expression. SPPS is the most commonly used method for synthesizing (R)-Phalloidin and involves the stepwise assembly of the peptide on a solid support. The chemical synthesis method involves the use of chemical reactions to assemble the peptide, while the recombinant expression method involves the expression of the peptide in a recombinant system.
properties
IUPAC Name |
28-(3-amino-2-hydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N9O10S/c1-15-27(47)39-22-10-20-19-7-5-6-8-21(19)42-33(20)55-13-24(34(53)44-12-18(46)9-25(44)31(51)38-15)41-32(52)26(17(3)45)43-28(48)16(2)37-30(50)23(40-29(22)49)11-35(4,54)14-36/h5-8,15-18,22-26,42,45-46,54H,9-14,36H2,1-4H3,(H,37,50)(H,38,51)(H,39,47)(H,40,49)(H,41,52)(H,43,48) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPGOXRWUARKTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CN)O)C)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N9O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
delta-Aminophalloin | |
CAS RN |
87876-22-0 | |
Record name | Phalloidin, 7-(5-amino-4-hydroxy-L-leucine)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087876220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 87876-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.